7-Fluoro-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Fluoro-1,2,3,4-tetrahydroquinoline is an organic compound . It is a derivative of tetrahydroquinoline, which is a semi-hydrogenated derivative of quinoline . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst . This process uses H2O as the hydrogen source to produce 1,2,3,4-tetrahydroquinolines with up to 99% selectivity and 94% isolated yield under ambient conditions .Molecular Structure Analysis
The molecular structure of this compound is available on PubChem . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. One of the key reactions is the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines . This reaction is catalyzed by a fluorine-modified cobalt catalyst .Scientific Research Applications
Enantioselective Synthesis
Enantioselective Resolution : 7-Fluoro-1,2,3,4-tetrahydroquinoline derivatives, such as 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, have been studied for enantioselective resolution processes. These processes are crucial in synthesizing optically pure compounds, particularly in pharmaceutical synthesis where specific enantiomers can have distinct biological activities (Bálint et al., 2002).
Asymmetric Transfer Hydrogenation : Tetrahydroquinolines, including 7-Fluoro derivatives, are key in asymmetric transfer hydrogenation. This process is significant for producing optically pure tetrahydroquinolines, which are commonly found in bioactive alkaloids and are essential for various pharmaceutical and agrochemical syntheses (Wang et al., 2009).
Supercritical Fluid Extraction : The use of supercritical fluid extraction, specifically with carbon dioxide, has been applied for the separation of enantiomers of this compound derivatives. This method highlights an advanced approach for separating complex chiral molecules (Kmecz et al., 2001).
Pharmaceutical Intermediates
Antibacterial Agent Synthesis : Certain this compound derivatives are crucial intermediates in the synthesis of antibacterial agents like (S)-flumequine. Their synthesis and modification play a vital role in developing new antibacterial drugs (Wang et al., 2011).
Antimycobacterial Activities : Novel fluoroquinolones, incorporating this compound structures, have been synthesized and evaluated for their antimycobacterial activities. These studies are integral to discovering new treatments for tuberculosis and related infections (Senthilkumar et al., 2009).
Central Nervous System Drug Candidates : The synthesis of novel 1,2,3,4-tetrahydroisoquinoline derivatives, including this compound analogs, has been investigated for their potential as building blocks in the synthesis of central nervous system drug candidates (Hargitai et al., 2018).
Chemical Studies and Applications
Regioselectivity in Enzymatic Transformations : Fluorinated tetrahydroquinolines, such as 7-Fluoro derivatives, have been utilized to study the regioselectivity in enzymatic transformations. The incorporation of a fluoro moiety can redirect enzymatic reactions to produce alternative regioisomeric products, offering insights into enzyme-substrate interactions (Resch et al., 2012).
Crystal Engineering : The introduction of fluorine into isoquinolines, including 7-Fluoro derivatives, has been explored in the context of crystal engineering. This research provides insights into the role of organic fluorine in influencing intermolecular interactions and packing features in crystal lattices (Choudhury & Row, 2006).
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives, to which 7-fluoro-1,2,3,4-tetrahydroquinoline belongs, are known to be common in medicinal chemistry .
Mode of Action
It’s known that tetrahydroquinolines are synthesized through a multi-step sequence triggered by catalytic reduction of a nitro group, followed by formation of a cyclic imine, and further reduction .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities .
Result of Action
Tetrahydroquinoline derivatives are known to have various biological activities .
Action Environment
It’s known that the compound is a solid at room temperature and has a predicted melting point of 4438° C and a predicted boiling point of 2328° C at 760 mmHg .
Future Directions
The future directions in the research of 7-Fluoro-1,2,3,4-tetrahydroquinoline could involve the development of more efficient synthesis methods . The use of safe and clean hydrogen donors catalyzed by cost-effective materials is a promising direction . Additionally, the synthesis of bioactive precursors and the paired synthesis of 1,2,3,4-tetrahydroquinoline and industrially important adiponitrile at a low voltage highlight the promising applications of this methodology .
properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLNAFQKGGXCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291942 | |
Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
939758-75-5 | |
Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939758-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901291942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic method described in the research paper for producing 7-Fluoro-1,2,3,4-tetrahydroquinoline?
A1: The paper by [] details a novel synthetic route for preparing both 6- and 7-Fluoro-1,2,3,4-tetrahydroquinolines. The significance lies in the regio-complementary nature of the method. This means the researchers were able to selectively synthesize either the 6- or 7-fluoro isomer by modifying the reaction conditions. This is particularly valuable as it allows for greater control over the final product and opens avenues for exploring the individual properties and applications of each isomer.
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